molecular formula C18H18N2O3S B13369343 5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide

5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide

Cat. No.: B13369343
M. Wt: 342.4 g/mol
InChI Key: JZYCNQSUIIGTAG-UHFFFAOYSA-N
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Description

5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that features a quinoline moiety attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline derivative, followed by sulfonation and subsequent methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism by which 5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or bind to specific proteins, while the sulfonamide group can form hydrogen bonds or ionic interactions with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both methoxy and sulfonamide groups.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

5-methoxy-2,4-dimethyl-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C18H18N2O3S/c1-12-10-13(2)17(11-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-9-19-18(14)15/h4-11,20H,1-3H3

InChI Key

JZYCNQSUIIGTAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C

Origin of Product

United States

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